molecular formula C21H40O4 B14244400 1,3-Dihydroxypropan-2-yl octadec-11-enoate CAS No. 329767-15-9

1,3-Dihydroxypropan-2-yl octadec-11-enoate

Cat. No.: B14244400
CAS No.: 329767-15-9
M. Wt: 356.5 g/mol
InChI Key: OTDARJOVCLILGQ-UHFFFAOYSA-N
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Description

1,3-Dihydroxypropan-2-yl octadec-11-enoate is a chemical compound with the molecular formula C21H40O4 It is an ester formed from the reaction of 1,3-dihydroxypropan-2-yl and octadec-11-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydroxypropan-2-yl octadec-11-enoate can be synthesized through esterification reactions. One common method involves the reaction of 1,3-dihydroxypropan-2-yl with octadec-11-enoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxypropan-2-yl octadec-11-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of octadec-11-enoic acid or corresponding ketones.

    Reduction: Formation of 1,3-dihydroxypropan-2-yl alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

1,3-Dihydroxypropan-2-yl octadec-11-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in lipid metabolism and cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and inflammation.

    Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic properties.

Mechanism of Action

The mechanism of action of 1,3-dihydroxypropan-2-yl octadec-11-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may modulate lipid metabolism by influencing enzymes involved in fatty acid synthesis and degradation. Additionally, it may affect cell signaling pathways related to inflammation and cellular stress responses.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydroxypropan-2-yl hexadec-9-enoate
  • 1,3-Dihydroxypropan-2-yl undec-10-enoate
  • 1,3-Dihydroxypropan-2-yl nonadec-9-enoate

Uniqueness

1,3-Dihydroxypropan-2-yl octadec-11-enoate is unique due to its specific chain length and degree of unsaturation, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring specific hydrophobic and hydrophilic balance, such as in surfactants and emulsifiers.

Properties

CAS No.

329767-15-9

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl octadec-11-enoate

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h7-8,20,22-23H,2-6,9-19H2,1H3

InChI Key

OTDARJOVCLILGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC(CO)CO

Origin of Product

United States

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